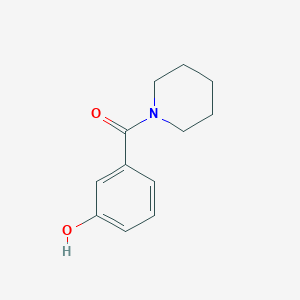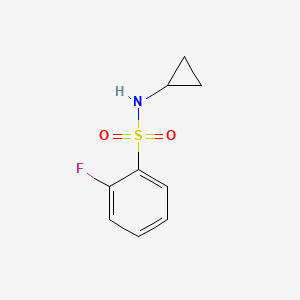
(R)-Ru(OAc)2(BINAP)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ru(OAc)2(BINAP) is a ruthenium-based complex that features the chiral ligand ®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) and two acetate groups. This compound is widely recognized for its role in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. The chiral nature of BINAP allows for the production of optically active compounds, making ®-Ru(OAc)2(BINAP) a valuable tool in organic synthesis and pharmaceutical development.
Mécanisme D'action
Target of Action
The primary target of ®-Ru(OAc)2(BINAP) is the B-H bond in organic compounds . The compound acts as a catalyst, facilitating the transformation of these bonds during chemical reactions .
Mode of Action
®-Ru(OAc)2(BINAP) interacts with its targets through a process known as oxidative addition . This process involves the formation of a complex with the target molecule, followed by the addition of an oxygen atom . The result is a change in the oxidation state of the target molecule, facilitating further chemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by ®-Ru(OAc)2(BINAP) is the arylation or alkenylation of olefinic compounds . This pathway involves the construction of carbon-carbon bonds, which can be challenging to achieve without the aid of a catalyst . The action of ®-Ru(OAc)2(BINAP) on this pathway results in the formation of substituted olefins .
Result of Action
The action of ®-Ru(OAc)2(BINAP) results in the formation of substituted olefins . These are complex molecular structures that can be rapidly prepared and tolerate a wide range of functional groups . The formation of these structures is facilitated by the catalyst’s interaction with its target molecules .
Action Environment
The action of ®-Ru(OAc)2(BINAP) is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of base (bulky amines or inorganic salts), can affect the compound’s action . Additionally, the presence of certain functional groups in the target molecules can also influence the compound’s efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ru(OAc)2(BINAP) typically involves the reaction of ruthenium(II) acetate with ®-BINAP. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the complex. The general reaction can be represented as follows:
[ \text{Ru(OAc)}_2 + \text{®-BINAP} \rightarrow \text{®-Ru(OAc)}_2(\text{BINAP}) ]
Industrial Production Methods
Industrial production of ®-Ru(OAc)2(BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ru(OAc)2(BINAP) is primarily involved in catalytic reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes, ketones, and imines, leading to the formation of chiral products.
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is used as the reducing agent, and the reaction is typically carried out under high pressure and moderate temperature.
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Substitution: Reagents such as organohalides and organometallic compounds are used, often in the presence of a base.
Major Products
The major products formed from these reactions are typically chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
Applications De Recherche Scientifique
®-Ru(OAc)2(BINAP) has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of chiral molecules, which are important in the development of new drugs and materials.
Biology: The compound is employed in the study of enzyme mimetics and the development of biomimetic catalysts.
Medicine: It plays a role in the synthesis of active pharmaceutical ingredients (APIs) and the development of new therapeutic agents.
Industry: The complex is used in the production of fine chemicals, agrochemicals, and fragrances.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ru(OAc)2(BINAP): The enantiomer of ®-Ru(OAc)2(BINAP), which has similar catalytic properties but produces the opposite enantiomer of the product.
Pd(OAc)2(BINAP): A palladium-based complex with similar applications in asymmetric catalysis.
Rh(OAc)2(BINAP): A rhodium-based complex used in similar catalytic reactions.
Uniqueness
®-Ru(OAc)2(BINAP) is unique due to its high enantioselectivity and efficiency in catalyzing a wide range of reactions. The chiral BINAP ligand provides excellent control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex chiral molecules.
Propriétés
Numéro CAS |
325146-81-4 |
|---|---|
Formule moléculaire |
C48H40O4P2Ru+2 |
Poids moléculaire |
843.8 g/mol |
Nom IUPAC |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |
Clé InChI |
NMLZYEWNUCRSRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Pictogrammes |
Flammable; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)






![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)




